molecular formula C20H26N2 B1240692 Ajmalan

Ajmalan

Cat. No. B1240692
M. Wt: 294.4 g/mol
InChI Key: AJONLKUQHMDAFG-PAPVJSBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajmalan is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

1. Biosynthesis and Structural Biology of Ajmalan

The biosynthesis of ajmalan, particularly in the genus Rauvolfia, has been extensively studied. A significant milestone was the heterologous expression of the strictosidine synthase cDNA in 1988, enabling the structural analysis of several enzymes involved in ajmalan biosynthesis. This research has expanded our understanding of enzyme mechanisms and substrate specificities, leading to applications in rational enzyme engineering and metabolic steering. The enzymes like strictosidine synthase and glucosidase are now used in generating novel scaffolds and libraries of sarpagan-ajmalan-type alkaloids through chemo-enzymatic approaches (Wu et al., 2016).

2. Ajmaline Biosynthesis and Enzyme Specificity

Research on Rauvolfia serpentina, specifically in the context of ajmaline biosynthesis, has unveiled detailed molecular and biochemical pathways. Two specific cDNAs identified from R. serpentina, which belong to a γ-tocopherol-like N-methyltransferase family, have shown to be involved in the N-methylation of ajmaline. The discovery of these enzymes' specificity for ajmalan-type molecules has contributed significantly to our understanding of the final steps in the ajmaline biosynthetic pathway and the formation of Nβ-methylajmaline (Cázares-Flores et al., 2016).

3. Ajmaline Group Alkaloid Structures

A significant area of research has been the chemistry and biosynthesis of the ajmaline group of alkaloids. Recent advancements have expanded the known ajmaline structures, with a current count of 77, along with seven bisindole alkaloids containing at least one ajmalan unit. This research has enhanced the understanding of the polycyclic ajmalan ring system, crucial for the study of ajmaline alkaloids in the Apocynaceae plant family (Lounasmaa & Hanhinen, 2001).

properties

Product Name

Ajmalan

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

(1S,9R,10S,12S,13S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene

InChI

InChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1

InChI Key

AJONLKUQHMDAFG-PAPVJSBLSA-N

Isomeric SMILES

CC[C@@H]1CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5(C4)[C@H]3N(C6=CC=CC=C56)C

Canonical SMILES

CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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